molecular formula C13H17NO5 B13738423 4'-(Arabinosylamino)acetophenone CAS No. 28905-03-5

4'-(Arabinosylamino)acetophenone

Cat. No.: B13738423
CAS No.: 28905-03-5
M. Wt: 267.28 g/mol
InChI Key: PUVMKNXMLUAURC-YWPUVAFDSA-N
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Description

4'-(Arabinosylamino)acetophenone (CAS: 28905-03-5, molecular formula: C₁₃H₁₇NO₅) is a glycosylated acetophenone derivative. Its structure features a para-substituted arabinosylamino group (-NH-C₅H₉O₄) attached to the acetophenone core . While direct pharmacological data for this specific derivative are scarce, glycosylation often enhances bioavailability and target specificity in drug design. The compound is synthetically accessible and structurally distinct from simpler alkyl- or hydroxyl-substituted acetophenones .

Properties

CAS No.

28905-03-5

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

1-[4-[[(2R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]ethanone

InChI

InChI=1S/C13H17NO5/c1-7(15)8-2-4-9(5-3-8)14-13-12(18)11(17)10(16)6-19-13/h2-5,10-14,16-18H,6H2,1H3/t10-,11?,12?,13+/m0/s1

InChI Key

PUVMKNXMLUAURC-YWPUVAFDSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N[C@H]2C(C([C@H](CO2)O)O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4’-(Arabinosylamino)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4’-(Arabinosylamino)acetophenone involves its interaction with specific molecular targets and pathways. For example, some acetophenone derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetophenone Derivatives

Substituent-Based Comparisons

a) Alkyl-Substituted Acetophenones
  • Propiophenone, 4'-Methylacetophenone, and 2',4'-Dimethylacetophenone Structure: Methyl or propyl groups at the para or ortho positions. Activity: These derivatives exhibit phytotoxic and allelopathic effects, inhibiting plant growth via disruption of mitochondrial function and reactive oxygen species (ROS) generation . Comparison: Unlike 4'-(Arabinosylamino)acetophenone, alkyl groups enhance hydrophobicity, favoring membrane penetration.
b) Hydroxylated and Methoxylated Derivatives
  • Paeonol (2-Hydroxy-4-Methoxyacetophenone) Structure: Hydroxy and methoxy groups at C-2 and C-3. Activity: Anti-inflammatory, antioxidant, and cardioprotective properties; rapidly metabolized to sulfated derivatives in vivo . Comparison: Polar substituents like hydroxyl/methoxy groups enhance solubility but lack the carbohydrate-mediated cellular recognition seen in arabinosyl derivatives .
c) Isoprenylated Acetophenones
  • Acronyculatin P Structure: Prenyl groups at C-3' and C-5', with hydroxyl and methoxy substitutions. Activity: Cytotoxic against murine leukemia P-388 cells (IC₅₀: 15.42 µM) . Comparison: Isoprenyl groups confer lipophilicity, aiding membrane interaction, while arabinosylation may direct the compound to carbohydrate-binding proteins or enzymes .

Glycosylated Acetophenones

  • 2,4,6-Trihydroxy-5-Methyl-Acetophenone 2-O-β-D-Glucopyranoside Structure: Glucopyranoside-linked acetophenone from Eucalyptus gomphocephala. Activity: Low cytotoxicity (IC₅₀ >100 µM on HeLa cells) but antiviral activity against influenza neuraminidase (IC₅₀: 36–48 µM) . Comparison: Arabinose (a pentose) vs. glucose (a hexose) alters stereochemistry and binding affinity to viral or cellular targets. Arabinosyl derivatives may exhibit distinct pharmacokinetics .

Fungal-Derived Acetophenones

  • 4-Prenyloxyclavatol and Colletotricholides Structure: Prenyloxy or eremophilane conjugates. Activity: Antifungal and cytotoxic properties . Comparison: Fungal prenyl groups enhance membrane permeability, whereas arabinosylation may improve aqueous solubility and reduce toxicity .

Physicochemical and Reactivity Comparisons

Reduction Behavior

  • Acetophenone derivatives are reduced to secondary alcohols using agents like EDAB.
  • This compound: Bulky arabinosyl group may sterically hinder reduction efficiency compared to unsubstituted acetophenone (68% yield for 1-phenylethanol) .

Data Tables

Table 1: Structural and Functional Comparison of Acetophenone Derivatives

Compound Substituents Molecular Formula Key Activity Source/Application
This compound Arabinosylamino C₁₃H₁₇NO₅ Not reported Synthetic
Acronyculatin P Isoprenyl, hydroxyl Not specified Cytotoxic (IC₅₀: 15.42 µM) Acronychia pedunculata
Paeonol 2-Hydroxy-4-methoxy C₉H₁₀O₃ Anti-inflammatory Paeonia spp.
4'-Methylacetophenone 4-Methyl C₉H₁₀O Phytotoxic Cistus ladanifer
2,4,6-Trihydroxy-5-methyl-acetophenone glucoside Glucopyranoside C₁₄H₁₈O₈ Antiviral (IC₅₀: 36–48 µM) Eucalyptus gomphocephala

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